molecular formula C16H18S2 B13775935 Disulfide, 2,5-dimethylphenyl 2,6-dimethylphenyl CAS No. 65104-31-6

Disulfide, 2,5-dimethylphenyl 2,6-dimethylphenyl

Cat. No.: B13775935
CAS No.: 65104-31-6
M. Wt: 274.4 g/mol
InChI Key: SVSLLOZMPLCVED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disulfide, 2,5-dimethylphenyl 2,6-dimethylphenyl is an organic compound with the molecular formula C16H18S2. It is also known as bis(2,5-dimethylphenyl) disulfide. This compound is characterized by the presence of two disulfide bonds connecting two dimethylphenyl groups. It is commonly used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Disulfide, 2,5-dimethylphenyl 2,6-dimethylphenyl can be synthesized through oxygen oxidative polymerization of diphenyl disulfide catalyzed by vanadyl acetylacetonate. Another method involves the preparation from the corresponding thiols and bis-(5,5-dimethyl-2-thiono-1,3,2-dioxaphosphorinanyl)disulfide under mild conditions, yielding very good results.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial production, ensuring the availability of the compound for various applications.

Mechanism of Action

The mechanism of action of disulfide, 2,5-dimethylphenyl 2,6-dimethylphenyl involves its ability to undergo redox reactions, which can affect various molecular targets and pathways. The disulfide bonds can be cleaved and reformed, allowing the compound to participate in redox cycling and interact with other molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other disulfides such as bis(2,6-dimethylphenyl) disulfide and bis(2,5-dimethylphenyl) disulfide .

Uniqueness

Disulfide, 2,5-dimethylphenyl 2,6-dimethylphenyl is unique due to its specific substitution pattern on the phenyl rings, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications in research and industry .

Properties

CAS No.

65104-31-6

Molecular Formula

C16H18S2

Molecular Weight

274.4 g/mol

IUPAC Name

2-[(2,5-dimethylphenyl)disulfanyl]-1,3-dimethylbenzene

InChI

InChI=1S/C16H18S2/c1-11-8-9-12(2)15(10-11)17-18-16-13(3)6-5-7-14(16)4/h5-10H,1-4H3

InChI Key

SVSLLOZMPLCVED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)SSC2=C(C=CC=C2C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.